molecular formula C12H8F3IN2O B13677787 2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone

2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone

Cat. No.: B13677787
M. Wt: 380.10 g/mol
InChI Key: KJLZRMFYNXRIPQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone is a complex organic compound characterized by the presence of trifluoromethyl, iodo, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone typically involves multiple steps. One common approach is the reaction of 2,2,2-trifluoroacetophenone with an appropriate iodo-substituted pyrazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce ketones or alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodo group can form strong interactions with target proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone is unique due to the combination of trifluoromethyl, iodo, and pyrazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H8F3IN2O

Molecular Weight

380.10 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-iodo-2-(5-methylpyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H8F3IN2O/c1-7-4-5-17-18(7)10-6-8(16)2-3-9(10)11(19)12(13,14)15/h2-6H,1H3

InChI Key

KJLZRMFYNXRIPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C2=C(C=CC(=C2)I)C(=O)C(F)(F)F

Origin of Product

United States

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